molecular formula C11H13NO B11777838 1-Methyl-5-phenylpyrrolidin-3-one

1-Methyl-5-phenylpyrrolidin-3-one

Cat. No.: B11777838
M. Wt: 175.23 g/mol
InChI Key: IFSTZHPIPFZQJU-UHFFFAOYSA-N
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Description

Contextualization of Pyrrolidinone Frameworks in Heterocyclic Chemistry

The pyrrolidinone core is a prevalent structural motif found in a vast array of biologically active compounds and natural products. frontiersin.orgnih.gov This five-membered lactam ring system is a cornerstone of heterocyclic chemistry, offering a versatile scaffold for the development of new chemical entities. nih.gov The prevalence of the pyrrolidinone framework stems from its ability to confer desirable physicochemical properties to a molecule, including the potential for hydrogen bonding, and its capacity to adopt various conformations. nih.gov

The synthesis of substituted pyrrolidinones is a significant area of research in organic chemistry. combichemistry.comnih.govacs.orgrsc.orgmdpi.com Various synthetic strategies have been developed to access these important heterocycles, often focusing on efficiency and the ability to introduce diverse substituents. nih.govacs.orgrsc.orgmdpi.com These methods include multicomponent reactions and transformations of readily available starting materials. rsc.orgmdpi.com The development of novel synthetic routes to pyrrolidinone derivatives continues to be an active area of investigation, driven by the demand for new compounds with unique biological and chemical properties.

Significance of 1-Methyl-5-phenylpyrrolidin-3-one in Advanced Chemical Research

While specific research detailing the direct applications of this compound is not extensively documented in publicly available literature, its structural components suggest its potential as a valuable intermediate in several areas of advanced chemical research. The presence of the phenyl group, the methyl group on the nitrogen, and the ketone functionality provide multiple points for chemical modification, allowing for the construction of a diverse library of derivatives.

For instance, the ketone group can be a handle for various chemical transformations, such as reduction to an alcohol, conversion to an amine via reductive amination, or participation in carbon-carbon bond-forming reactions. The phenyl group can be modified through electrophilic aromatic substitution to introduce additional functional groups, thereby altering the electronic and steric properties of the molecule.

The pyrrolidinone scaffold itself is a key feature in many compounds with demonstrated biological activity. frontiersin.orgnih.gov Derivatives of pyrrolidinone have been explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents. frontiersin.orgnih.gov Therefore, this compound serves as a starting point for the synthesis of novel compounds that could be investigated for their therapeutic potential.

Chemical Data for this compound and Related Compounds:

Compound NameMolecular FormulaMolecular Weight
This compoundC11H13NO175.23 g/mol
5-methyl-1-phenylpyrrolidin-3-amineC11H16N2176.26 g/mol
1-phenyl-3-methyl-5-pyrazoloneC10H10N2O174.19 g/mol
5-Methyl-1-(phenylmethyl)-3-piperidinoneC13H17NO203.28 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1-methyl-5-phenylpyrrolidin-3-one

InChI

InChI=1S/C11H13NO/c1-12-8-10(13)7-11(12)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3

InChI Key

IFSTZHPIPFZQJU-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)CC1C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1 Methyl 5 Phenylpyrrolidin 3 One and Its Structural Analogues

Established Reaction Pathways for Pyrrolidinone Ring Formation

The construction of the pyrrolidinone ring can be achieved through several established methodologies, each offering distinct advantages in terms of substrate scope and reaction conditions.

Cyclization Reactions in Pyrrolidinone Synthesis

Intramolecular cyclization reactions represent a fundamental and widely employed strategy for the synthesis of pyrrolidinones. dntb.gov.ua These reactions typically involve the formation of the crucial amide bond within a linear precursor. A common approach is the cyclization of an amine group onto a carboxylic acid derivative. dntb.gov.ua This can be seen in the synthesis of 2-pyrrolidone, the simplest γ-lactam, which is produced industrially by treating aqueous gamma-butyrolactone (B3396035) with ammonia (B1221849) at high temperatures and pressures over a solid magnesium silicate (B1173343) catalyst. wikipedia.org

Another powerful cyclization strategy is the intramolecular aza-Michael addition. In this approach, a nitrogen nucleophile adds to an α,β-unsaturated carbonyl compound within the same molecule. whiterose.ac.uk For instance, the asymmetric 'clip-cycle' synthesis of disubstituted pyrrolidines involves the enantioselective intramolecular aza-Michael cyclization of a Cbz-protected bis-homoallylic amine onto a thioacrylate, catalyzed by a chiral phosphoric acid. whiterose.ac.uk This method has proven effective for creating both 2,2- and 3,3-disubstituted pyrrolidines with high enantioselectivities. whiterose.ac.uk

Radical cyclizations also offer a pathway to pyrrolidinone rings. Carboxamide radical cyclization onto an alkene is a known method for their formation. dntb.gov.ua Furthermore, N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization/coupling reactions between aldehydes and α-bromo-N-cinnamylamides provide a facile route to highly functionalized 2-pyrrolidinones. rsc.org This transition-metal-free method exhibits a broad substrate scope and high efficiency. rsc.org

The following table summarizes key aspects of different cyclization strategies for pyrrolidinone synthesis.

Cyclization StrategyKey Reactants/CatalystsProduct TypeReference
Amine-Carboxylic Acid Derivative CyclizationGamma-butyrolactone, Ammonia, Magnesium Silicate Catalyst2-Pyrrolidone wikipedia.org
Intramolecular aza-Michael AdditionCbz-protected bis-homoallylic amine, Thioacrylate, Chiral Phosphoric AcidDisubstituted Pyrrolidines whiterose.ac.uk
NHC-Catalyzed Radical Tandem CyclizationAldehydes, α-bromo-N-cinnamylamides, N-Heterocyclic CarbeneFunctionalized 2-Pyrrolidinones rsc.org

One-Pot Synthetic Approaches

One-pot syntheses offer significant advantages in terms of operational simplicity, time efficiency, and reduced waste generation by combining multiple reaction steps into a single procedure. acs.orgrsc.org Several one-pot methods have been developed for the synthesis of pyrrolidinone derivatives.

One such approach involves the reaction of arylsulfonamides with cyclopropane (B1198618) diesters in the presence of a simple base. acs.org This process consists of three sequential steps: nucleophilic ring-opening of the cyclopropane, a Smiles-Truce aryl transfer, and subsequent lactam formation to yield α-arylated pyrrolidinones. acs.org Another example is the Lewis acid-catalyzed reaction of donor-acceptor cyclopropanes with primary amines, which leads to the formation of γ-amino esters that subsequently undergo lactamization to form 1,5-substituted pyrrolidin-2-ones. researchgate.net

A three-component tandem amination/cyanation/alkylation sequence catalyzed by copper provides access to α-CN pyrrolidines from a primary amine-tethered alkyne. nih.gov Additionally, spirooxindole-pyrrolidine derivatives can be synthesized in a one-pot fashion via a 1,3-dipolar cycloaddition of an azomethine ylide with 3-methyleneoxindolines. rsc.org

The table below highlights different one-pot synthetic strategies for pyrrolidinone derivatives.

One-Pot StrategyKey ReactantsCatalyst/ReagentProductReference
Smiles-Truce CascadeArylsulfonamides, Cyclopropane diestersBase (e.g., K₂CO₃)α-Arylated Pyrrolidinones acs.org
Cyclopropane Ring-Opening/LactamizationDonor-Acceptor Cyclopropanes, Primary AminesLewis Acid1,5-Substituted Pyrrolidin-2-ones researchgate.net
Tandem Amination/Cyanation/AlkylationPrimary Amine-Tethered Alkyne, TMS-CNCopper Catalystα-CN Pyrrolidines nih.gov
1,3-Dipolar CycloadditionSarcosine, Paraformaldehyde, 3-Methyleneoxindolines-Spirooxindole-pyrrolidine derivatives rsc.org

Microwave-Assisted Synthetic Strategies

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significant rate enhancements, higher yields, and improved product purity compared to conventional heating methods. scispace.comtugab.bg The application of microwave technology has been successfully extended to the synthesis of pyrrolidinone derivatives.

For instance, the synthesis of pyrrolidinone derivatives can be achieved by reacting aryl aldehydes, arylamine derivatives, and diethyl acetylenedicarboxylate (B1228247) under microwave irradiation in the presence of a sulfonic acid functionalized ionic liquid catalyst. scispace.com This method is energy-efficient and proceeds rapidly. scispace.com Microwave assistance has also been employed in the N-alkylation of pyrrolidine-fused chlorins, significantly reducing reaction times from hours to minutes. mdpi.comresearchgate.net

Another example is the synthesis of various acetamide (B32628) derivatives, including those with pyrrolidine (B122466) moieties, where microwave irradiation dramatically shortens reaction times from 2-3 hours to just a few minutes, while achieving moderate to good yields. mdpi.com The efficiency of microwave heating is often attributed to the selective absorption of radiation by polar molecules, leading to rapid and uniform heating. scispace.com

The following table showcases examples of microwave-assisted synthesis of pyrrolidinone-containing compounds.

Reaction TypeReactantsCatalyst/ConditionsProductReference
Multi-component ReactionAryl aldehydes, Arylamine derivatives, Diethyl acetylenedicarboxylateSulfonic acid functionalized ionic liquid, Ethylene glycol, 100WPyrrolidinone derivatives scispace.com
N-AlkylationPyrrolidine-fused chlorin, Methyl 4-(bromomethyl)benzoateDIPEA, DMF, 75 °C, 5 minN-alkylated pyrrolidine-fused chlorin mdpi.com
Nucleophilic SubstitutionChloroacetyl chloride derivatives, PyrrolidineEt₃NPyrrolidine acetamides mdpi.com

Organocatalytic Methods in Pyrrolidinone Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful and complementary approach to metal-catalyzed transformations. acs.orgbenthamdirect.com This methodology offers advantages such as operational simplicity, ready availability of catalysts, and low toxicity. benthamdirect.com

Enantioselective organocatalytic methods have been successfully applied to the synthesis of chiral pyrrolidine derivatives. For example, an enantioselective one-pot synthesis of the pyrrolidine core structure can be achieved starting from readily available glycine (B1666218) esters through a combination of different organocatalytic reactions. acs.orgresearchgate.net This approach has been utilized in the synthesis of natural alkaloids like (+)-Monomorine. acs.org

Another notable example is the organocatalytic asymmetric cascade reaction between N-tosyl aminomethyl enones and trans-α-cyano-α,β-unsaturated ketones. rsc.org This reaction, catalyzed by cinchonidine-derived bifunctional amino-squaramide catalysts, yields highly substituted pyrrolidines with a stereogenic quaternary center at the 3-position in high enantio- and diastereoselectivities. rsc.org The design of novel chiral spiro-pyrrolidine silyl (B83357) ether organocatalysts has also been reported, demonstrating their effectiveness in asymmetric Michael addition reactions to construct all-carbon quaternary centers. rsc.org

The table below summarizes key organocatalytic methods for pyrrolidine synthesis.

Organocatalytic ReactionReactantsCatalystProductReference
One-Pot CascadeGlycine estersVarious organocatalystsPyrrolidine core structures acs.orgresearchgate.net
Asymmetric CascadeN-Tosyl aminomethyl enone, trans-α-cyano-α,β-unsaturated ketoneCinchonidine derived amino-squaramideHighly substituted pyrrolidines rsc.org
Asymmetric Michael AdditionMichael acceptors, Michael donorsChiral spiro-pyrrolidine silyl etherProducts with all-carbon quaternary centers rsc.org

Precursor Chemistry and Substrate Versatility in Pyrrolidinone Construction

The versatility of pyrrolidinone synthesis is heavily reliant on the availability and reactivity of a diverse range of precursors. The choice of starting materials dictates the substitution pattern and functionalization of the final pyrrolidinone ring.

Acyclic precursors are commonly employed in pyrrolidinone synthesis. For instance, the reaction of 1-phenyl-3-methylamino-1-propen-1-one with sodium borohydride (B1222165) and acetic acid yields 3-methylamino-1-phenyl-1-propanol, a precursor for other compounds. google.com The synthesis of 1-butylpyrrolidine (B1265533) can be achieved from aqueous ammonia and 1,4-butanediol (B3395766) over a CuNiPd/ZSM-5 catalyst, where 1,4-butanediol acts as both a ring-forming component and an alkylating agent. rsc.org

Cyclic precursors also serve as valuable starting points. The industrial production of 2-pyrrolidone utilizes gamma-butyrolactone. wikipedia.org Donor-acceptor cyclopropanes are versatile precursors for 1,5-substituted pyrrolidin-2-ones through reactions with various primary amines, including anilines, benzylamines, and alkylamines. researchgate.net

The substrate scope of many synthetic methods for pyrrolidinones is broad, allowing for the incorporation of a wide range of functional groups. For example, in the NHC-catalyzed radical tandem cyclization, various aldehydes with both electron-donating and electron-withdrawing groups are well-tolerated. rsc.org Similarly, the cobalt-catalyzed reductive addition of isocyanates with racemic tertiary alkyl halides allows for a broad range of α-alkyl-substituted electrophiles, including those with aromatic rings and trifluoromethyl groups. acs.org

The following table provides examples of precursors and their versatility in pyrrolidinone synthesis.

Precursor TypeExample Precursor(s)Resulting Pyrrolidinone StructureReference
Acyclic1-Phenyl-3-methylamino-1-propen-1-one3-Methylamino-1-phenyl-1-propanol (intermediate) google.com
AcyclicAqueous ammonia, 1,4-Butanediol1-Butylpyrrolidine rsc.org
CyclicGamma-butyrolactone2-Pyrrolidone wikipedia.org
CyclicDonor-Acceptor Cyclopropanes1,5-Substituted Pyrrolidin-2-ones researchgate.net

Advanced Synthetic Transformations for Functionalization of the Pyrrolidinone Core

The functionalization of the pre-formed pyrrolidinone core is a crucial strategy for the synthesis of diverse and complex molecules. nih.gov This allows for the late-stage introduction of various substituents, enhancing the structural diversity of pyrrolidinone-based compounds.

Redox-neutral α-C–H functionalization has emerged as a powerful tool for the direct modification of the pyrrolidine ring. rsc.org For example, α-aryl-substituted pyrrolidines can be synthesized in one step from pyrrolidine using a quinone monoacetal as an oxidizing agent and DABCO as a base. rsc.org This methodology has also been applied to the synthesis of the octahydro-dipyrroloquinoline skeleton. rsc.org

Iridium-catalyzed reductive generation of azomethine ylides from lactams, followed by [3+2] dipolar cycloaddition reactions, provides a convenient one-pot process for the synthesis of highly functionalized pyrrolidines. acs.org This strategy allows for the construction of complex tricyclic cores. acs.org

Biocatalysis offers a green and highly selective approach to pyrrolidinone functionalization. Directed evolution of cytochrome P411 has yielded enzyme variants capable of catalyzing the intramolecular C(sp³)–H amination of alkyl and aryl azides to produce chiral pyrrolidines and indolines with good enantioselectivity. acs.org

The following table highlights advanced methods for the functionalization of the pyrrolidinone core.

Functionalization MethodKey Reagents/CatalystsType of FunctionalizationReference
Redox-Neutral α-C–H FunctionalizationQuinone monoacetal, DABCOα-Arylation rsc.org
Iridium-Catalyzed [3+2] CycloadditionLactams, Dipolarophiles, Iridium catalystAnnulation to form functionalized pyrrolidines acs.org
Biocatalytic C-H AminationAlkyl/Aryl azides, Engineered Cytochrome P411Intramolecular C-H amination to form chiral pyrrolidines acs.org

Strategies for Carbon-Carbon Bond Formation (e.g., Coupling Reactions)

The construction of the pyrrolidinone skeleton and the introduction of substituents like the phenyl group at the C5 position often rely on strategic carbon-carbon bond formation. Modern synthetic methods, including various coupling reactions, have been developed to achieve this with high efficiency and selectivity.

One innovative approach involves the cobalt-catalyzed asymmetric reductive coupling of isocyanates with tertiary alkyl halides. acs.org This method facilitates the creation of sterically congested chiral amides with α-quaternary stereocenters, a significant challenge in synthetic chemistry. acs.org While demonstrated on α-chloro tertiary amides, the principle represents a powerful strategy for C-C bond formation. The reaction proceeds via a radical pathway, where a cobalt catalyst, in conjunction with a chiral ligand and a terminal reductant like zinc powder, mediates the coupling between the alkyl halide and the isocyanate. acs.org This enantioconvergent process can transform racemic starting materials into highly enantioenriched products. acs.org

The scope of this reductive addition is broad, accommodating a variety of aryl isocyanates with both electron-donating and electron-withdrawing groups. acs.org For instance, the coupling of racemic tertiary 3-chloro-3-methyl-1-phenylpyrrolidin-2-one with different isocyanates has been shown to produce the corresponding α-tetrasubstituted amides in good yields and with exceptional enantioselectivity. acs.org The choice of ligand is crucial for achieving high stereoselectivity, with a sec-butyl-substituted NPN ligand proving optimal in certain cases. acs.org

EntryElectrophile (1)Isocyanate (2)ProductYield (%)Enantiomeric Ratio (er)
13-chloro-3-ethyl-1-phenylpyrrolidin-2-one4-methylphenyl isocyanate3-ethyl-3-(4-methylphenylcarbamoyl)-1-phenylpyrrolidin-2-one7798.5:1.5
23-chloro-3-propyl-1-phenylpyrrolidin-2-one4-methylphenyl isocyanate3-propyl-3-(4-methylphenylcarbamoyl)-1-phenylpyrrolidin-2-one7598:2
33-chloro-3-heptyl-1-phenylpyrrolidin-2-one4-methylphenyl isocyanate3-heptyl-3-(4-methylphenylcarbamoyl)-1-phenylpyrrolidin-2-one7498:2
43-chloro-3-ethyl-1-phenylpyrrolidin-2-one4-methoxyphenyl isocyanate3-ethyl-3-(4-methoxyphenylcarbamoyl)-1-phenylpyrrolidin-2-one8398.5:1.5
53-chloro-3-ethyl-1-phenylpyrrolidin-2-one4-chlorophenyl isocyanate3-ethyl-3-(4-chlorophenylcarbamoyl)-1-phenylpyrrolidin-2-one8598.5:1.5

Table based on data from a cobalt-catalyzed reductive addition reaction showing broad substrate scope and high enantioselectivity. acs.org

Regioselective carbon-carbon bond formation is another critical consideration, particularly when dealing with substrates that have multiple potential reaction sites. nih.govbeilstein-journals.org Studies on model substrates like 5,5,5-trifluoro-1-phenylpent-3-en-1-yne have shown that the regioselectivity of electrophilic attack is kinetically determined, influenced by the equilibration of possible anionic intermediates. nih.gov Such fundamental studies are vital for predicting and controlling the outcomes of reactions used to build complex molecules like substituted pyrrolidinones.

Stereoselective Synthesis of Pyrrolidinone Enantiomers

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective synthetic methods to produce single enantiomers of pyrrolidinones is of paramount importance. iupac.org Asymmetric synthesis aims to prepare one of two possible enantiomers selectively. ethz.ch This can be achieved through various techniques, including the use of chiral catalysts, chiral auxiliaries, or starting materials from the chiral pool. ethz.ch

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pyrrolidine derivatives. nih.gov For example, organocatalytic enantioselective Michael addition reactions can be used to construct the pyrrolidine ring with high enantiomeric enrichment. rsc.org In one approach, the reaction between carboxylate-substituted enones and nitroalkanes, catalyzed by a chiral organocatalyst, can produce 5-alkyl-substituted pyrrolidine-3-carboxylic acids, which are precursors to pyrrolidinones, with high enantiomeric excess (ee). rsc.org

Another sophisticated strategy is the asymmetric 'clip-cycle' synthesis, which combines alkene metathesis with an enantioselective intramolecular aza-Michael cyclization. whiterose.ac.uk This method involves 'clipping' a protected bis-homoallylic amine to a thioacrylate, followed by a cyclization catalyzed by a chiral phosphoric acid to form the enantioenriched pyrrolidine ring. whiterose.ac.uk This technique is versatile, allowing for the synthesis of various substituted pyrrolidines with high enantioselectivities. whiterose.ac.uk

Catalytic asymmetric hydrogenation is also a key transformation for establishing stereocenters in pyrrolidinone synthesis. researchgate.netnih.gov The asymmetric hydrogenation of a racemic disubstituted β-keto-γ-lactam using a chiral ruthenium complex, for instance, can yield the corresponding β-hydroxy-γ-lactam with excellent diastereoselectivity and enantioselectivity. researchgate.net This intermediate can then be further transformed into the desired target molecule. researchgate.netnih.gov

Catalyst SystemSubstrateProduct ConfigurationDiastereomeric Excess (de)Enantiomeric Excess (ee)
DM-SEGPHOS-Ru(II) ComplexRacemic β-keto-γ-lactam(3S, 1'R)-β-hydroxy amide98%>99%

Table illustrating the high stereoselectivity achieved in the catalytic asymmetric hydrogenation of a β-keto-γ-lactam intermediate, a key step in the synthesis of a chiral pyrrolidine derivative. researchgate.netnih.gov

These stereoselective methods are crucial for accessing specific enantiomers of 1-Methyl-5-phenylpyrrolidin-3-one and its analogues, enabling the exploration of their unique properties and potential applications. juniperpublishers.com The continued development of novel catalysts and synthetic strategies will further enhance the ability to construct these complex molecular architectures with precision and efficiency. mdpi.com

Reaction Mechanisms and Chemical Reactivity of the Pyrrolidinone Scaffold

Mechanistic Investigations of Pyrrolidinone Formation Reactions

The synthesis of the pyrrolidinone core can be achieved through various strategic approaches, predominantly involving intramolecular cyclization. These reactions are designed to form the five-membered ring by creating a key carbon-nitrogen bond. The specific mechanism often depends on the nature of the starting materials and the catalysts employed. Common strategies include intramolecular C-H amination, where a reactive nitrogen species is inserted into a carbon-hydrogen bond, and the cyclization of linear precursors containing both an amine and a suitable electrophilic center. nih.govorganic-chemistry.org

A primary and widely utilized pathway for the formation of the pyrrolidinone ring is through intramolecular nucleophilic attack. This process involves a linear precursor molecule that contains both a nucleophilic nitrogen atom (an amine) and an electrophilic carbon atom within the same chain, positioned to favor a 5-membered ring closure.

One common strategy involves the cyclization of an aminoketone. In the context of forming a 3-pyrrolidinone (B1296849), a typical precursor would be a γ-amino ketone. The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral intermediate, a hemiaminal. Subsequent dehydration (loss of a water molecule) from this intermediate leads to the formation of a cyclic imine (a 1-pyrroline). The final step to achieve the 3-pyrrolidinone structure would involve the reduction of this imine, though for the direct formation of the pyrrolidinone, the precursor would typically be an amino ester or amino acid derivative that cyclizes to form the lactam directly.

Another significant mechanistic pathway is the intramolecular Michael addition. In this scenario, a precursor containing an amine and an α,β-unsaturated carbonyl system is used. The amine acts as a nucleophile, attacking the β-carbon of the unsaturated system in a conjugate addition reaction. This forms an enolate intermediate, which then tautomerizes to the more stable keto form, resulting in the cyclized pyrrolidinone ring. This method is particularly effective for constructing functionalized pyrrolidinone systems. nih.gov

Furthermore, transition-metal-catalyzed reactions provide powerful methods for pyrrolidinone synthesis via intramolecular pathways. For example, copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds can form pyrrolidines with high regioselectivity. organic-chemistry.org Similarly, rhodium-catalyzed intramolecular nitrene insertion into C-H bonds is another advanced strategy. organic-chemistry.org These reactions often proceed through the formation of a highly reactive metal-nitrenoid intermediate which then undergoes the ring-closing C-H insertion. A related approach involves the generation of azomethine ylides from amides, which can then undergo intramolecular [3+2] cycloaddition with an alkene to build the pyrrolidine (B122466) core. acs.orgnih.gov

Reactivity Profiles of the Pyrrolidinone Ring System

The chemical reactivity of the 1-Methyl-5-phenylpyrrolidin-3-one scaffold is characterized by the functional groups it contains: a tertiary amide (lactam), a ketone, and α-hydrogens adjacent to both the amide and ketone carbonyls.

The ketone at the C-3 position is a primary site for reactivity. It can undergo nucleophilic addition reactions, which is a characteristic reaction of carbonyl compounds. studymind.co.uk The partial positive charge on the carbonyl carbon makes it susceptible to attack by various nucleophiles. studymind.co.uk For instance, reduction of the carbonyl group using reducing agents like sodium borohydride (B1222165) (NaBH₄) would yield the corresponding alcohol, 1-methyl-5-phenylpyrrolidin-3-ol. researchgate.net

The hydrogens on the carbons alpha to the ketone (C-2 and C-4) are acidic and can be removed by a suitable base to form an enolate. This enolate intermediate is a powerful nucleophile itself and can react with various electrophiles, allowing for the introduction of new substituents at the C-2 or C-4 positions. This reactivity is fundamental to many synthetic elaborations of the pyrrolidinone ring.

The amide portion of the lactam is generally less reactive than the ketone. However, the carbonyl group of the amide can be reduced under harsh conditions, for example, using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would lead to the corresponding amine, 1-methyl-5-phenylpyrrolidine. The stability of the amide bond is a key feature of the pyrrolidinone system.

Below is a table summarizing the potential reactions of the pyrrolidinone ring system.

Reaction TypeReagent/ConditionProduct Type
Ketone Reduction NaBH₄, LiAlH₄Secondary Alcohol
Enolate Formation Strong Base (e.g., LDA)Enolate Intermediate
Alkylation Enolate + Alkyl Halideα-Substituted Pyrrolidinone
Aldol Reaction Enolate + Aldehyde/Ketoneβ-Hydroxy Pyrrolidinone
Amide Reduction LiAlH₄Cyclic Amine (Pyrrolidine)

Impact of Substituent Effects on Pyrrolidinone Reaction Pathways

The substituents on the pyrrolidinone ring, namely the N-methyl and the C5-phenyl groups, have a significant influence on the molecule's reactivity and the pathways of its formation.

The N-methyl group is a small, electron-donating alkyl group. Its presence makes the nitrogen a tertiary amine within the lactam structure. Compared to an N-H pyrrolidinone, the N-methyl derivative cannot act as a hydrogen bond donor. This can affect its solubility and intermolecular interactions. In synthesis, the steric demand of the substituent on the nitrogen can influence diastereoselectivity in reactions. For instance, increasing the steric bulk of the N-substituent from methyl to benzyl (B1604629) has been shown to improve diastereocontrol in certain pyrrolidine syntheses. acs.org

The C5-phenyl group exerts profound electronic and steric effects. Electronically, the phenyl ring can either donate or withdraw electron density depending on the substituents present on the ring itself. In the formation of 2-arylpyrrolidines via transaminase-triggered cyclizations, it has been observed that electron-withdrawing substituents on the phenyl ring, such as chloro or fluoro groups, increase the reaction yield. researchgate.netacs.org This is attributed to the increased electrophilicity of a nearby carbonyl group, which enhances its reactivity toward nucleophilic attack. researchgate.netacs.org Conversely, electron-donating groups like methoxy (B1213986) can lead to decreased yields. researchgate.netacs.org

Steric hindrance from substituents, particularly at the ortho position of the phenyl ring, can also play a crucial role. For example, in enzyme-catalyzed C-H amination reactions to form pyrrolidines, ortho-methyl substituted substrates were not well-tolerated, likely due to steric clashes with the enzyme's active site. nih.gov

The following table presents research findings on the impact of substituents on the phenyl ring on the yield of pyrrolidine formation in a biocatalytic process.

Substrate (Substituent on Phenyl Ring)Yield (%)Enantiomeric Excess (ee %)
p-chloro90>99.5
p-fluoro74>99.5
p-cyano60>99.5
p-methoxy30>99.5
o,p-difluoro88>99.5
m-fluoro1097.5
Data derived from a transaminase-triggered cyclization to form 2-arylpyrrolidines. researchgate.netacs.org

Derivatization Strategies and Applications As Synthetic Intermediates

Chemical Elaboration of the 1-Methyl-5-phenylpyrrolidin-3-one Framework

The pyrrolidinone core offers multiple sites for chemical modification, including the ketone on the pyrrolidinone ring, the N-methyl group, and the phenyl substituent. These sites can be selectively functionalized to explore the structure-activity relationships of resulting derivatives.

Functional group interconversions are chemical reactions that transform one functional group into another. solubilityofthings.com Key interconversions involving the ketone group of this compound include reduction and reactions at the α-position.

Reduction of the Ketone: The carbonyl group can be reduced to a hydroxyl group, yielding 1-methyl-5-phenylpyrrolidin-3-ol. This transformation is commonly achieved using reducing agents like sodium borohydride (B1222165) or borane (B79455) complexes in solvents such as ethanol (B145695) or tetrahydrofuran. This introduces a new chiral center and a hydrogen bond donor, significantly altering the molecule's properties. A patent describes a method for preparing 1-methyl-3-pyrrolidinol, which involves the reduction of a precursor compound. google.com

Table 1: Reduction of this compound

Reactant Reagent(s) Product Notes
This compound Sodium Borohydride (NaBH4) 1-Methyl-5-phenylpyrrolidin-3-ol A standard method for ketone reduction.
This compound Borane (BH3) Complexes 1-Methyl-5-phenylpyrrolidin-3-ol Offers alternative selectivity and reaction conditions.
Reactions at the α-Position:acs.org

N-Methyl Group Modification: The N-methyl group can influence the compound's polarity, basicity, and steric profile. While direct modification of the methyl group is challenging, N-demethylation to the corresponding secondary amine, 5-phenylpyrrolidin-3-one, opens avenues for introducing a wide array of substituents at the nitrogen atom. google.com This allows for the synthesis of a library of N-substituted analogs with diverse properties. The "magic methyl" effect, where the addition of a methyl group can significantly alter a molecule's properties, underscores the importance of this position in drug design. nih.gov

Phenyl Group Modification: The phenyl ring can be modified through electrophilic aromatic substitution reactions. Depending on the directing effects of the pyrrolidinone ring, substituents can be introduced at the ortho, meta, or para positions. These modifications can modulate the electronic properties and steric bulk of the molecule, impacting its interactions with biological targets. For example, the synthesis of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives showcases modifications on the phenyl ring. nih.gov

Utilization of this compound and Derivatives in the Construction of Complex Heterocyclic Systems

The this compound scaffold is a valuable building block for synthesizing more complex heterocyclic systems. The pyrrolidine (B122466) ring is a common feature in many biologically active molecules and approved drugs. unipa.it

For instance, the ketone can be a precursor for creating fused ring systems. A study details the parallel synthesis of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. researchgate.netmdpi.com In this work, the pyrrolidinone derivative is a key intermediate in the construction of pyrimidine-based compounds. researchgate.netmdpi.com Another example involves the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and anilines, where the resulting pyrrolidinones can be used to obtain various nitrogen-containing polycyclic compounds. nih.gov

The versatility of the pyrrolidinone core is further demonstrated in the synthesis of spirocyclic compounds. For example, the Stork addition of pyrrolidine enamines to dibenzalacetone can lead to spiro ketones. researchgate.net

Parallel and Combinatorial Synthesis Approaches for Pyrrolidinone Libraries

Parallel and combinatorial synthesis are powerful strategies for rapidly generating large libraries of related compounds for high-throughput screening. nih.govnih.gov The this compound scaffold is well-suited for these approaches due to its multiple points of diversification.

A notable example is the parallel solution-phase synthesis of a library of 24 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. researchgate.netmdpi.comresearchgate.net This approach involved a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids, followed by parallel amidation with a series of aliphatic amines. researchgate.netmdpi.comresearchgate.net This demonstrates how the pyrrolidinone core can be systematically modified to produce a diverse set of compounds with potential biological activities.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1-Methyl-5-phenylpyrrolidin-3-ol
Sodium Borohydride
Borane
3-chloro-3-methyl-1-phenylpyrrolidin-2-one
5-phenylpyrrolidin-3-one
3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine
6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides
Itaconic acid
6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids
Dibenzalacetone
Pyrrolidine
Pyrimidine
Isocyanate
Aniline
Spiro ketones
Tetrahydrofuran

Spectroscopic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No published ¹H or ¹³C NMR data for 1-Methyl-5-phenylpyrrolidin-3-one was found.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

No mass spectrometry data detailing the molecular weight or fragmentation pattern of this compound was available.

Infrared (IR) Spectroscopy for Functional Group Identification

No IR spectroscopy data identifying the characteristic functional group absorptions of this compound could be located.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

No X-ray crystallography studies determining the crystal structure or absolute configuration of this compound were found in the searched literature.

Further research or de novo synthesis and characterization would be required to generate the data needed to fulfill the original request.

Computational Chemistry and Theoretical Studies of 1 Methyl 5 Phenylpyrrolidin 3 One

Quantum Chemical Calculations including Density Functional Theory (DFT) Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules. nih.govepstem.net DFT methods, such as B3LYP, combined with various basis sets like 6-311G(d,p) and 6-31++G(d,p), have been effectively used to calculate the properties of related molecular structures. nih.govdocumentsdelivered.com These calculations provide insights into the optimized molecular geometry, electronic structure, and spectroscopic properties. nih.govresearchgate.net

The choice of basis set, such as STO-3G or the more common 3-21G, can influence the accuracy of the results, with larger basis sets that include polarization functions (indicated by ) generally providing more reliable data. mdpi.com For instance, the 6-31G* basis set adds p orbitals to hydrogen atoms, further refining the calculations. mdpi.com Computational methods are also employed to predict thermodynamic properties by modeling molecular partition functions, which often involves calculating molecular vibrational frequencies from the Hessian of the electronic energy. nih.gov

Molecular Geometry Optimization and Conformation Analysis

The process of molecular geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. mdpi.com This is achieved by calculating the energy at an initial geometry and systematically searching for a new geometry with lower energy. mdpi.com For cyclic structures like 1-Methyl-5-phenylpyrrolidin-3-one, conformational analysis is crucial to identify the most stable conformers. youtube.com

Electronic Structure Characterization

The electronic structure of a molecule is described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the Frontier Molecular Orbitals (FMOs). libretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). libretexts.orgresearchgate.net

The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov For instance, in a study of a related pyrazolone (B3327878) derivative, the calculated HOMO-LUMO energy gap was found to be 4.3318 eV. researchgate.net

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. epstem.netnih.gov It helps to identify regions that are prone to electrophilic or nucleophilic attack. epstem.netnih.gov In MEP maps, red areas indicate negative electrostatic potential (electron-rich regions), while blue areas represent positive potential (electron-poor regions). nih.gov Green signifies areas of zero potential. nih.gov

Theoretical Prediction of Chemical Reactivity and Stability

Theoretical calculations are instrumental in predicting the chemical reactivity and stability of molecules. nih.gov Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, are used to quantify these properties. researchgate.net These descriptors include:

Electronegativity (χ): Measures an atom's or group's ability to attract electrons. researchgate.net

Chemical Hardness (η): Indicates the resistance to change in electron distribution. researchgate.net

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. nih.gov

A higher electrophilicity index suggests a greater capacity to accept electrons. nih.gov The stability of a molecule can also be inferred from its HOMO-LUMO energy gap; a larger gap implies greater stability. researchgate.net Theoretical studies on related compounds like 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone, have highlighted its chemical reactivity and its ability to form stable adducts. nih.govresearchgate.net

Table of Calculated Parameters for a Related Pyrazolone Derivative researchgate.net

ParameterValue
HOMO Energy -6.1375 eV
LUMO Energy -1.8057 eV
HOMO-LUMO Gap 4.3318 eV

Stereochemistry and Chiral Resolution in Pyrrolidinone Chemistry

Enantioselective Synthesis and Diastereomeric Control in Pyrrolidinone Formation

The construction of the pyrrolidinone ring with specific stereochemistry is a key challenge in organic synthesis. Enantioselective synthesis aims to produce a single enantiomer, while diastereomeric control is crucial when multiple chiral centers are formed.

Enantioselective Synthesis

The synthesis of enantiomerically pure pyrrolidines and their derivatives can be achieved through various modern synthetic methods. nih.gov One powerful strategy is the [3+2] dipolar cycloaddition of azomethine ylides, which allows for the direct formation of the five-membered ring with control over up to four new stereogenic centers. nih.gov These reactions can be rendered enantioselective by using chiral catalysts or auxiliaries.

For instance, cobalt-catalyzed asymmetric reductive coupling reactions have been developed for the synthesis of chiral amides and lactams. acs.org In a study focused on constructing α-quaternary lactams, a cobalt-catalyzed enantioconvergent reductive addition of isocyanates to racemic tertiary alkyl halides was successfully demonstrated. acs.org This method, which avoids the use of pre-formed organometallic reagents, showed high enantioselectivity for a range of substrates under mild conditions. acs.org

Another significant approach is asymmetric hydrogenation. The enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid (Pregabalin), for example, utilizes an asymmetric hydrogenation of a cyano-substituted precursor with a rhodium Me-DuPHOS catalyst to establish the desired stereocenter with very high enantiomeric excess. nih.gov While not directly applied to 1-methyl-5-phenylpyrrolidin-3-one, this methodology represents a key technology for producing chiral intermediates that could be adapted for pyrrolidinone synthesis. nih.govresearchgate.net

Diastereomeric Control

When a reaction creates a new chiral center in a molecule that already contains one, a pair of diastereomers is formed. It is common to find that these diastereomers are produced in unequal amounts because the transition states leading to their formation have different energies. pharmacy180.com

In the context of pyrrolidinone synthesis via cycloaddition, diastereocontrol can be influenced by the steric bulk of substituents. For example, in an iridium-catalyzed reductive generation of azomethine ylides, increasing the steric demand of the substituent on the amide nitrogen (from methyl to benzyl) improved diastereocontrol in the subsequent cycloaddition reaction. nih.gov The selectivity of these reactions is highly dependent on the nature of the reacting partners (the dipolarophile). nih.gov

The formation of diastereomers is also central to aldol-type reactions, which can be used to construct precursors to pyrrolidinones. The reaction between an enolate and a carbonyl compound can generate two new chiral centers, resulting in syn and anti diastereomers, typically in unequal ratios. pharmacy180.com

Table 1: Examples of Enantioselective and Diastereoselective Reactions in Pyrrolidine (B122466)/Pyrrolidinone Synthesis

Reaction Type Catalyst/Auxiliary Key Feature Application/Example Citation
[3+2] Dipolar Cycloaddition Iridium (Vaska's complex) Improved diastereocontrol with bulkier N-substituents. Synthesis of functionalized pyrrolidines. nih.gov
Asymmetric Reductive Coupling Cobalt / Chiral NPN Ligand Enantioconvergent synthesis of α-quaternary lactams. Reaction of racemic 3-chloro-3-methyl-1-phenylpyrrolidin-2-one. acs.org
Asymmetric Hydrogenation Rhodium / Me-DuPHOS High enantiomeric excess in reduction of C=C bond. Synthesis of Pregabalin precursor. nih.gov

Chiral Resolution Techniques for this compound Derivatives

Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers. wikipedia.org This is essential for obtaining enantiomerically pure compounds when asymmetric synthesis is not employed. wikipedia.org

Diastereomeric Salt Crystallization

The most common method for chiral resolution on an industrial scale is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic mixture (e.g., a basic pyrrolidinone) with a single enantiomer of a chiral resolving agent (e.g., a chiral acid like tartaric acid). wikipedia.orgnih.gov This reaction creates a pair of diastereomeric salts, which have different physical properties, most importantly, different solubilities. wikipedia.org This difference allows one diastereomer to be crystallized selectively from the solution. wikipedia.orgrsc.org After separation, the resolving agent is removed to yield the pure enantiomer. wikipedia.org

Table 2: Common Chiral Resolving Agents

Class Example Resolving Agents Target Functional Group Citation
Acids (R,R)-Tartaric Acid, (S)-Mandelic Acid Amines wikipedia.orggavinpublishers.com

Chiral Chromatography

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. nih.gov The CSP creates a chiral environment where the two enantiomers of the analyte interact differently, leading to different retention times and thus separation. mdpi.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and can separate a broad range of racemic compounds. nih.govmdpi.com For example, racemic 1,3-dimethyl-4-phenylpiperidine derivatives, which are structurally related to the pyrrolidinone , have been successfully resolved using commercially available cellulose-based columns (Chiralcel OD and Chiralcel OJ). nih.gov The effectiveness of the separation on these columns can be influenced by factors such as the polarity of substituents on the analyte. nih.gov

Determination of Absolute Configuration of Pyrrolidinone Stereoisomers

Determining the absolute configuration—the precise three-dimensional arrangement of atoms (i.e., R or S)—of a chiral molecule is a critical final step after synthesis or resolution. purechemistry.orgwikipedia.org

X-ray Crystallography

The most definitive method for determining absolute configuration is single-crystal X-ray crystallography. purechemistry.orgwikipedia.org This technique provides a detailed three-dimensional map of the electron density in a molecule, allowing for the unambiguous assignment of the spatial arrangement of all atoms. purechemistry.org This method was used to confirm the absolute configuration of a chiral α-quaternary lactam derivative produced via a cobalt-catalyzed reaction. acs.org However, a significant limitation of this technique is the requirement for a good-quality single crystal of the compound. nih.govspark904.nl

Chiroptical Spectroscopy

Chiroptical spectroscopy techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. nih.gov These methods are powerful alternatives when crystals are not available. spark904.nl

Vibrational Circular Dichroism (VCD): VCD measures the difference in absorption of left and right circularly polarized infrared light during vibrational excitation. spark904.nlstackexchange.com While enantiomers have identical standard infrared (IR) spectra, their VCD spectra are mirror images (equal in magnitude but opposite in sign). spark904.nl By comparing the experimentally measured VCD spectrum to a spectrum predicted by quantum chemical calculations (such as Density Functional Theory, DFT) for a specific enantiomer (e.g., the R-enantiomer), the absolute configuration can be assigned. spark904.nlstackexchange.com

Electronic Circular Dichroism (ECD): ECD is a similar technique that operates in the ultraviolet-visible region of the spectrum. purechemistry.org The experimental ECD spectrum is compared with computationally predicted spectra to determine the absolute configuration. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used to determine absolute configuration, typically by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent, such as Mosher's acid. stackexchange.com The resulting diastereomers will have distinct NMR spectra that can be analyzed to deduce the configuration of the original enantiomer. stackexchange.com Another approach involves using chiral solvating agents or chiral shift reagents, which create a chiral environment in the NMR tube, causing the signals for the two enantiomers to be resolved. wikipedia.orgstackexchange.com

Table 3: Methods for Determining Absolute Configuration

Method Principle Requirements Key Advantage Citation
X-ray Crystallography Diffraction of X-rays by a crystal lattice. Single, high-quality crystal. Unambiguous 3D structural determination. acs.orgpurechemistry.orgwikipedia.org
Vibrational Circular Dichroism (VCD) Differential absorption of circularly polarized IR light. Soluble sample; computational analysis. Applicable to liquids/solutions; no crystal needed. spark904.nlstackexchange.com
Electronic Circular Dichroism (ECD) Differential absorption of circularly polarized UV-Vis light. Soluble sample; computational analysis. Complements VCD for chromophoric systems. purechemistry.orgnih.gov
NMR Spectroscopy Formation of diastereomeric derivatives or use of chiral solvating agents. Derivatization or use of a chiral reagent. Can be performed on small sample quantities in solution. wikipedia.orgstackexchange.com

Pyrrolidinones Within Broader Heterocyclic Research Contexts

The Pyrrolidinone Scaffold in Contemporary Medicinal Chemistry Research

The five-membered pyrrolidinone ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents. acs.orgnih.gov Its prevalence is attributed to several key features that make it an attractive building block for drug discovery. The saturated, sp³-hybridized nature of the ring allows for a three-dimensional exploration of pharmacophore space, a significant advantage over flat, aromatic systems. nih.govresearchgate.netdntb.gov.ua This non-planarity, often described as "pseudorotation," provides a 3D coverage that can enhance binding to biological targets. researchgate.netdntb.gov.uanih.gov

The pyrrolidinone structure is a core component in compounds investigated for a wide array of biological activities. ontosight.ai Researchers have modified the basic scaffold to develop agents with potential applications in various therapeutic areas. The stereochemistry of the pyrrolidinone ring is a crucial factor, as different stereoisomers can exhibit distinct biological profiles due to their differential binding to enantioselective proteins like enzymes and receptors. nih.govresearchgate.net

Recent research has highlighted novel derivatives of 2-pyrrolidone as negative allosteric modulators (NAMs) of GluN2B-containing N-methyl-d-aspartic acid (NMDA) receptors. acs.org These compounds are being explored for psychiatric disorders, representing a modern therapeutic approach that aims for enhanced subtype specificity and reduced side effects compared to traditional NMDAR channel blockers. acs.org

Table 1: Investigated Therapeutic Applications of Pyrrolidinone Scaffolds

Therapeutic Area Research Focus
Antiviral Inhibition of viral enzymes. ontosight.ai
Anticancer Targeting cancer cell proliferation and inducing apoptosis. ontosight.ai
Neuroprotection Development of agents for treating neurodegenerative diseases. ontosight.ai

| Psychiatric Disorders | Negative allosteric modulators of NMDA receptors for depression and anxiety. acs.org |

Development of Synthetic Strategies for Related Nitrogen Heterocycles

The synthesis of nitrogen heterocycles, including pyrrolidinones, is a cornerstone of organic chemistry, with continuous demand for more efficient and versatile methods. frontiersin.org These compounds serve as essential building blocks for pharmaceuticals, agrochemicals, and functional materials. frontiersin.orgnumberanalytics.com

Common synthetic methods for constructing nitrogen heterocycles include:

Condensation Reactions: Typically involving reactions between amines and carbonyl compounds. numberanalytics.com

Cyclization Reactions: Intramolecular reactions that form the ring structure. numberanalytics.com

Cycloaddition Reactions: Reactions between two or more molecules to form a ring, such as the 1,3-dipolar cycloaddition to create five-membered heterocycles. nih.govnumberanalytics.com

Recent advancements have focused on improving the efficiency, selectivity, and environmental footprint of these syntheses. numberanalytics.com Modern strategies include the use of transition-metal catalysis, microwave-assisted synthesis, and flow chemistry to accelerate reactions and improve yields. numberanalytics.com Organocatalysis has also emerged as a powerful tool, streamlining the production of complex organic compounds in an environmentally benign manner. frontiersin.orgnih.gov

Furthermore, innovative, metal-free approaches are gaining prominence. mdpi.com For instance, a one-pot, metal-free assembly of pyridines and CF₃-ynone has been developed to create trifluoromethylated oxazinopyridines. mdpi.com In the context of pyrrolidinones, a novel cascade reaction has been reported where arylsulfonamides react with cyclopropane (B1198618) diesters under simple base treatment. This process involves a nucleophilic ring-opening, a Smiles-Truce aryl transfer, and subsequent lactam formation to produce α-arylated pyrrolidinones in a single, operationally simple step. acs.org

Table 2: Modern Synthetic Methodologies for Nitrogen Heterocycles

Synthetic Strategy Description Key Advantages
Catalytic Processes Use of transition metal catalysts or organocatalysts to facilitate reactions. numberanalytics.comnih.gov High efficiency, selectivity, and applicability to complex molecules. nih.gov
Microwave-Assisted Synthesis Application of microwave radiation to accelerate reaction rates. nih.govnumberanalytics.com Reduced reaction times, increased yields, supports green chemistry. nih.gov
Flow Chemistry Use of continuous flow reactors for synthesis. numberanalytics.com Improved reaction efficiency, safety, and scalability. numberanalytics.com
Cascade Reactions A one-pot process involving multiple sequential steps. acs.org High atom and step economy, operational simplicity. acs.orgdntb.gov.ua

| Metal-Free Synthesis | Reactions that avoid the use of metal catalysts. mdpi.com | Cost-effective, avoids toxic metal contamination in products. mdpi.comnih.gov |

Role of Pyrrolidinones in Diversity-Oriented Synthesis and Chemical Space Exploration

Diversity-oriented synthesis (DOS) is a powerful strategy used to create structurally diverse and complex small molecules for high-throughput screening and drug discovery. The goal of DOS is to efficiently explore the vastness of "chemical space" to identify novel bioactive compounds. nih.gov

The pyrrolidinone scaffold is exceptionally well-suited for DOS for several reasons:

Three-Dimensionality: The non-planar, puckered conformation of the pyrrolidinone ring provides access to three-dimensional molecular shapes that are often underrepresented in typical compound libraries but are characteristic of natural products. researchgate.netdntb.gov.uanih.gov

Stereochemical Diversity: The pyrrolidinone ring can contain multiple stereogenic centers, allowing for the generation of a large number of distinct stereoisomers from a common precursor. researchgate.netnih.gov This stereochemical richness is critical, as different spatial arrangements of substituents can lead to dramatically different biological activities. nih.gov

Functionalization Potential: The scaffold can be readily functionalized at various positions, enabling the creation of a library of analogs with diverse properties.

Methodologies such as 1,3-dipolar cycloadditions of azomethine ylides have been employed in the diastereoselective synthesis of functionalized pyrrolidines for DOS. nih.govscilit.com This approach allows for the metal-free, mild-condition synthesis of diverse pyrrolidine (B122466) structures with high yields. nih.gov The inherent conformational flexibility of the pyrrolidine ring, which can be controlled by the choice of substituents, makes it an invaluable tool for exploring pharmacophore space and designing new drug candidates. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Methyl-5-phenylpyrrolidin-3-one, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization of substituted amines or ketones. For example, a precursor like 1-methylpyrrolidine (CAS 120-94-5) can undergo phenyl group introduction via Friedel-Crafts alkylation or cross-coupling reactions. Optimization involves controlling temperature (e.g., 80–100°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd-based for coupling). Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures purity >95%. Reaction progress should be monitored by TLC and validated via 1^1H/13^13C NMR .

Q. How should the stereochemical configuration of this compound be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical assignment. Single crystals can be grown via slow evaporation in solvents like ethanol or acetonitrile. Diffraction data should be refined using programs like SHELXL , which handles small-molecule structures robustly. For labs without crystallography access, chiral HPLC or vibrational circular dichroism (VCD) can infer configuration by comparing retention times or spectra with enantiopure standards .

Advanced Research Questions

Q. How can conformational analysis of the pyrrolidinone ring inform structure-activity relationships (SAR) in related analogs?

  • Methodological Answer : The Cremer-Pople puckering parameters quantitatively describe ring non-planarity . For this compound, calculate puckering amplitude (QQ) and phase angle (θ\theta) from crystallographic coordinates (e.g., using Mercury or PLATON software). Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) can model ring flexibility under physiological conditions. Correlate these data with biological assays (e.g., receptor binding) to identify bioactive conformers .

Q. What strategies resolve contradictions in biological activity data between synthetic batches?

  • Methodological Answer : Contradictions often arise from impurities or stereochemical heterogeneity. Prioritize:

  • Purity Analysis : LC-MS (ESI or APCI) to detect trace byproducts (e.g., unreacted intermediates) .
  • Enantiomeric Excess (EE) : Chiral GC or SFC to quantify enantiomer ratios.
  • Crystallographic Validation : Compare unit cell parameters of different batches with reference data .
  • Bioassay Controls : Use a standardized assay (e.g., IC50_{50} determination) with positive/negative controls to isolate compound-specific effects .

Q. How can computational modeling predict metabolic pathways or toxicity profiles for this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate reaction barriers for oxidative metabolism (e.g., CYP450-mediated hydroxylation).
  • QSAR Models : Train models on databases like ChEMBL using descriptors (logP, polar surface area) to predict ADMET properties.
  • Molecular Docking : Simulate interactions with metabolic enzymes (e.g., CYP3A4) using AutoDock Vina or Schrödinger Suite. Validate predictions with in vitro microsomal assays .

Data Analysis & Validation

Q. What statistical approaches mitigate false discovery rates (FDR) in high-throughput screening of this compound derivatives?

  • Methodological Answer : Apply the Benjamini-Hochberg procedure to adjust p-values in multi-variate assays (e.g., kinase inhibition panels). For mm hypotheses, rank p-values ascendingly and reject those with p(i)imαp_{(i)} \leq \frac{i}{m} \alpha, where α=0.05\alpha = 0.05. Pair this with bootstrap resampling to estimate confidence intervals for IC50_{50} values .

Q. How can crystallographic data be leveraged to design analogs with improved target selectivity?

  • Methodological Answer :

  • Pharmacophore Mapping : Overlay crystal structures of this compound bound to target proteins (e.g., kinases) to identify critical hydrogen bonds or hydrophobic pockets.
  • Fragment Replacement : Modify the phenyl or methyl groups using isosteric replacements (e.g., bioisosteres from the Cambridge Structural Database).
  • Free Energy Perturbation (FEP) : Simulate binding free energy changes upon substitution to prioritize synthetic targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.